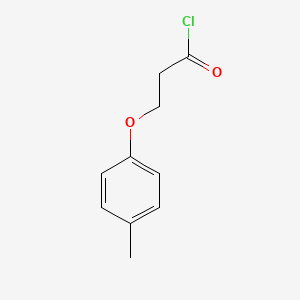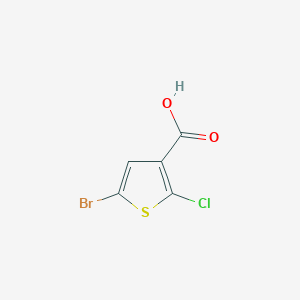
(4-(1,1-Difluoroethyl)phenyl)methanethiol
説明
科学的研究の応用
Structural Studies and Acidic Properties : Research on analogous compounds, such as 4-nitrophenyl[bis(benzylthio)]methane, has focused on structural analysis using methods like X-ray diffraction, NMR, and spectrophotometry. These studies compare the acidic properties of these compounds, providing insights into their chemical behavior (Binkowska et al., 2009).
Electrophilic Alkylation and Nucleophilic Allylation : Investigations into compounds like Methoxy(phenylthio)methane have revealed their capacity for electrophilic alkylation followed by nucleophilic allylation. This process varies dramatically depending on the Lewis acid employed, offering a versatile chemical synthon (Sato et al., 1987).
Insertion in Self-Assembled Monolayers : Conjugated molecules such as 4-biphenylmethanethiol have been used to study insertion processes in preassembled n-alkanethiol self-assembled monolayers on Au(111). Such research is pivotal in understanding electrical conduction at the molecular level (Ishida et al., 2000).
Methanethiol Oxidation Studies : Studies have examined the oxidation behavior of methanethiol in the presence of transition metals and ascorbate. This research is significant in understanding the chemical reactions and formation of compounds like dimethyl disulfide and dimethyl trisulfide (Chin & Lindsay, 1994).
Self-Assembly on Polycrystalline Au : Research on thiolated oligoarylene molecules, including 4-nitro-terphenyl-4″-methanethiol, has been essential in studying their self-assembly as monolayers on polycrystalline Au electrodes. This is crucial for applications in organic field-effect transistors (Casalini et al., 2013).
Formation from Methionine : The formation of methanethiol from methionine has been studied, indicating its generation in reactions catalyzed by iron or manganous ions. This understanding is vital for grasping the biochemical pathways involving methionine (Wainwright et al., 1972).
Synthesis and Applications in Molecular Materials : Tetraphenylmethane-based compounds, including derivatives of methanethiol, have been synthesized and characterized for their use in light-emitting devices. This research opens avenues in the development of new materials for technological applications (Yeh et al., 2001).
Safety and Hazards
The safety information for “(4-(1,1-Difluoroethyl)phenyl)methanethiol” indicates that it is dangerous . The hazard statement is H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .
特性
IUPAC Name |
[4-(1,1-difluoroethyl)phenyl]methanethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2S/c1-9(10,11)8-4-2-7(6-12)3-5-8/h2-5,12H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHFABOGNGSOOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CS)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1,1-Difluoroethyl)phenyl)methanethiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(2-methylphenyl)methyl]piperidine-2-carboxamide](/img/structure/B3112339.png)
![N-[(4-methylphenyl)methyl]piperidine-2-carboxamide](/img/structure/B3112354.png)
![N-[(3-chlorophenyl)methyl]piperidine-2-carboxamide](/img/structure/B3112358.png)
![N-[(3,4-dichlorophenyl)methyl]piperidine-2-carboxamide](/img/structure/B3112361.png)
![[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl](2-thienyl)methanol](/img/structure/B3112372.png)
![6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide](/img/structure/B3112383.png)






